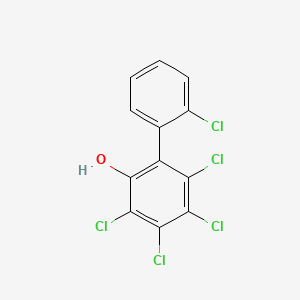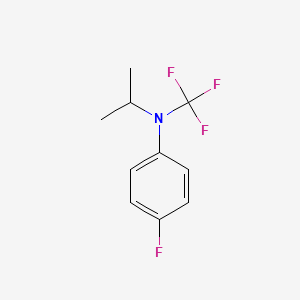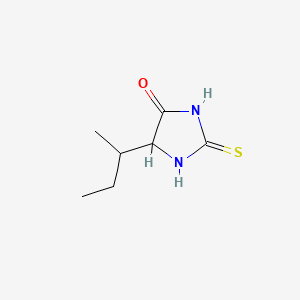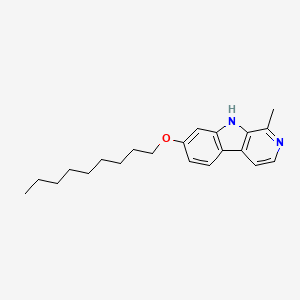
9H-Pyrido(3,4-b)indole, 1-methyl-7-nonyloxy-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
9H-Pyrido(3,4-b)indole, 1-methyl-7-nonyloxy- is a synthetic organic compound belonging to the class of beta-carbolines Beta-carbolines are a group of alkaloids with a tricyclic structure comprising an indole ring system fused to a pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 9H-Pyrido(3,4-b)indole, 1-methyl-7-nonyloxy- typically involves the following steps:
Formation of the Indole Ring: The indole ring can be synthesized using the Fischer indole synthesis, where a phenylhydrazine derivative reacts with a ketone or aldehyde in the presence of an acid catalyst.
Formation of the Pyridine Ring: The pyridine ring is then fused to the indole ring through cyclization reactions.
Introduction of the Methyl Group: The methyl group is introduced at the 1-position of the indole ring using methylation reactions.
Attachment of the Nonyloxy Group: The nonyloxy group is attached to the 7-position of the indole ring through etherification reactions.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include:
- Use of high-purity starting materials.
- Optimization of reaction conditions such as temperature, pressure, and reaction time.
- Implementation of purification techniques such as recrystallization and chromatography.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, where it reacts with oxidizing agents to form oxidized derivatives.
Reduction: Reduction reactions can convert the compound into reduced forms using reducing agents.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced with other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Common reagents for substitution reactions include halogens and nucleophiles.
Major Products Formed:
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with fewer oxygen-containing functional groups.
Substitution: Substituted derivatives with different functional groups replacing the original ones.
Scientific Research Applications
9H-Pyrido(3,4-b)indole, 1-methyl-7-nonyloxy- has various scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating neurological disorders and other diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 9H-Pyrido(3,4-b)indole, 1-methyl-7-nonyloxy- involves its interaction with molecular targets and pathways within biological systems. The compound may exert its effects through:
Binding to Receptors: Interacting with specific receptors on cell surfaces, leading to changes in cellular signaling pathways.
Enzyme Inhibition: Inhibiting the activity of enzymes involved in various biochemical processes.
DNA Intercalation: Intercalating into DNA strands, affecting DNA replication and transcription.
Comparison with Similar Compounds
Harmine: 7-Methoxy-1-methyl-9H-pyrido(3,4-b)indole, known for its psychoactive properties.
Norharmane: 9H-Pyrido(3,4-b)indole, a parent compound of beta-carbolines with various biological activities.
Uniqueness: 9H-Pyrido(3,4-b)indole, 1-methyl-7-nonyloxy- is unique due to the presence of the nonyloxy group at the 7-position, which imparts distinct chemical and biological properties compared to other beta-carbolines. This structural modification can influence the compound’s solubility, reactivity, and interaction with biological targets.
Properties
CAS No. |
63885-67-6 |
|---|---|
Molecular Formula |
C21H28N2O |
Molecular Weight |
324.5 g/mol |
IUPAC Name |
1-methyl-7-nonoxy-9H-pyrido[3,4-b]indole |
InChI |
InChI=1S/C21H28N2O/c1-3-4-5-6-7-8-9-14-24-17-10-11-18-19-12-13-22-16(2)21(19)23-20(18)15-17/h10-13,15,23H,3-9,14H2,1-2H3 |
InChI Key |
ROIXAYSEECCGQJ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCOC1=CC2=C(C=C1)C3=C(N2)C(=NC=C3)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


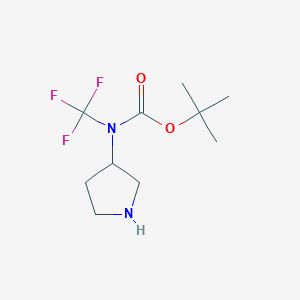
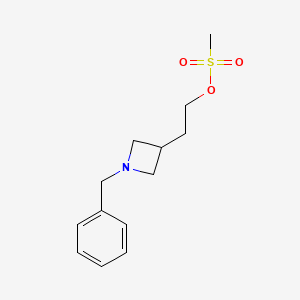
![benzyl N-[2-bromo-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]carbamate](/img/structure/B13960387.png)

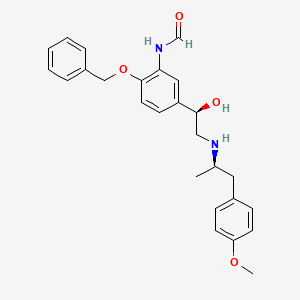
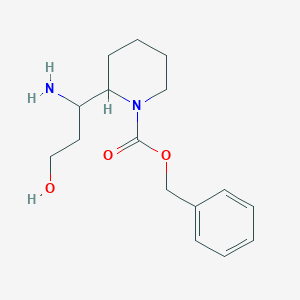
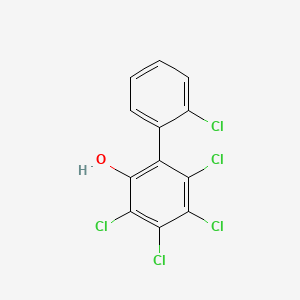
![(6-chloro-1H-benzo[d]imidazol-1-yl)methanol](/img/structure/B13960424.png)
![7-(2-Aminopropanoyl)-1,7-diazaspiro[3.5]nonan-2-one](/img/structure/B13960437.png)
![4-[2-[[4-Chloro-3-[(4,4-dimethyl-1,3-dioxopentyl)amino]phenyl]amino]-1-ethyl-2-oxoethoxy]-2-pentadecylbenzenesulfonic acid sodium salt](/img/structure/B13960440.png)
